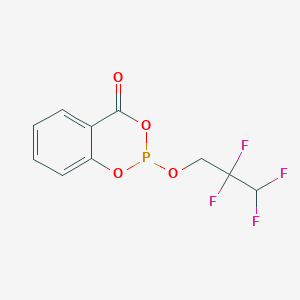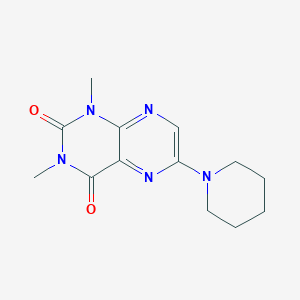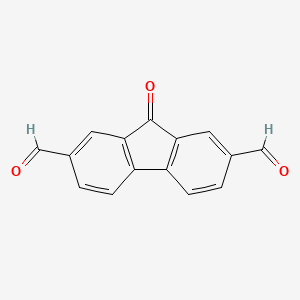![molecular formula C8H10 B14273562 Bicyclo[4.2.0]octa-1(8),6-diene CAS No. 185682-88-6](/img/structure/B14273562.png)
Bicyclo[4.2.0]octa-1(8),6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-1(8),6-diene is an organic compound with the molecular formula C8H10 It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(8),6-diene can be achieved through several methods. One notable method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and one-pot procedures can potentially be scaled up for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1(8),6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Catalysts such as rhodium complexes are also frequently used to facilitate various transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of diketones, while reduction can yield more saturated bicyclic hydrocarbons.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1(8),6-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers with good dielectric properties for electronics.
Biology and Medicine: While specific applications in biology and medicine are less documented, its derivatives could potentially be used in drug development and other biomedical applications.
Mecanismo De Acción
The mechanism by which bicyclo[4.2.0]octa-1(8),6-diene exerts its effects involves its reactivity due to the strained bicyclic structure. The compound can participate in various cycloaddition reactions, such as the [4+2] cycloaddition mechanism, where it reacts with active double bonds to form more stable products . The molecular targets and pathways involved are primarily related to its chemical reactivity and ability to form new bonds under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1(6),3-diene: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a different arrangement of double bonds.
Bicyclo[4.2.0]octane: A saturated analog of bicyclo[4.2.0]octa-1(8),6-diene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the resulting reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propiedades
Número CAS |
185682-88-6 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-1(6),7-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h5-6H,1-4H2 |
Clave InChI |
WDQWVNJFAMXRNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


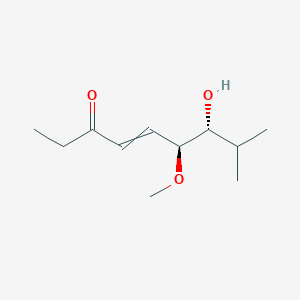

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
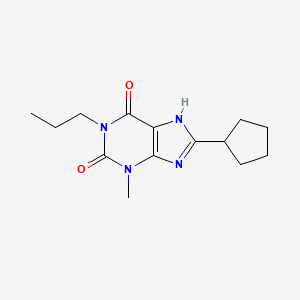
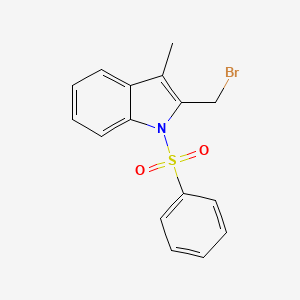
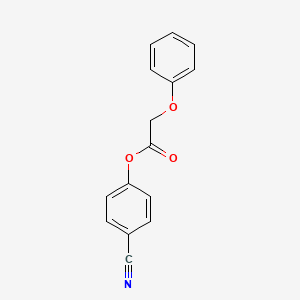
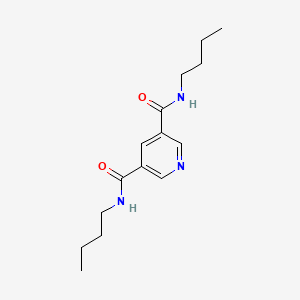
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
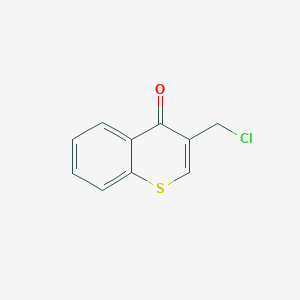
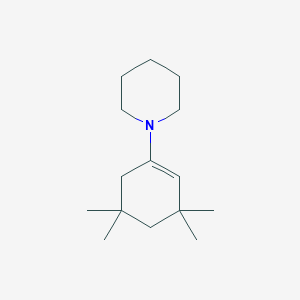
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
